molecular formula C19H24N2O B15114796 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B15114796
M. Wt: 296.4 g/mol
InChI Key: QTCZJRWRFVPTKF-UHFFFAOYSA-N
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Description

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a methoxy group attached to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylethyl group, piperidine ring, and methoxy-substituted pyridine makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

4-[[1-(1-phenylethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C19H24N2O/c1-16(18-7-3-2-4-8-18)21-13-5-6-17(14-21)15-22-19-9-11-20-12-10-19/h2-4,7-12,16-17H,5-6,13-15H2,1H3

InChI Key

QTCZJRWRFVPTKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)COC3=CC=NC=C3

Origin of Product

United States

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